![molecular formula C17H23FN2O B11836961 4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-25-2](/img/structure/B11836961.png)
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide is a chemical compound that features a benzamide structure with a fluorine atom at the 4-position and a spirocyclic amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the following steps:
Formation of the Spirocyclic Amine: The spirocyclic amine can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 4-position of the benzamide ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reaction: The final step involves coupling the spirocyclic amine with the fluorinated benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide: Similar spirocyclic structure but with a sulfur atom.
4-Chloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic amine moiety also contributes to its distinct structural and functional properties.
This compound’s unique combination of structural features makes it a valuable subject of study in various fields of scientific research.
Properties
CAS No. |
89732-25-2 |
|---|---|
Molecular Formula |
C17H23FN2O |
Molecular Weight |
290.38 g/mol |
IUPAC Name |
4-fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H23FN2O/c1-20-12-9-15(17(20)10-3-2-4-11-17)19-16(21)13-5-7-14(18)8-6-13/h5-8,15H,2-4,9-12H2,1H3,(H,19,21) |
InChI Key |
FBXPPRRGEKOCJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C12CCCCC2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



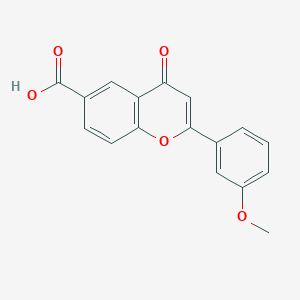

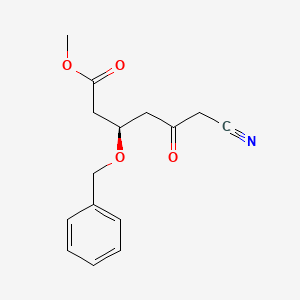
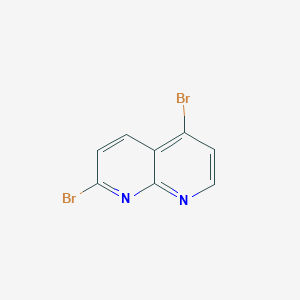
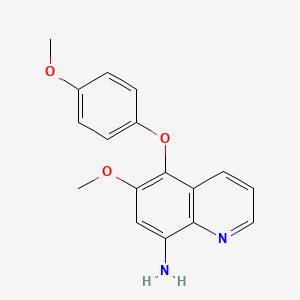
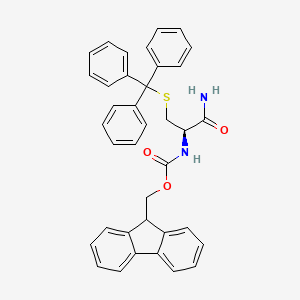

![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)


![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)

